L-Fuconate

Catalog No.
S631898
CAS No.
M.F
C6H11O6-
M. Wt
179.15 g/mol
Availability
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L-Fuconate

Product Name

L-Fuconate

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate

Molecular Formula

C6H11O6-

Molecular Weight

179.15 g/mol

InChI

InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m0/s1

InChI Key

NBFWIISVIFCMDK-RSJOWCBRSA-M

SMILES

CC(C(C(C(C(=O)[O-])O)O)O)O

Canonical SMILES

CC(C(C(C(C(=O)[O-])O)O)O)O

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O

L-fuconate is a fuconate. It is a conjugate base of a L-fuconic acid.

L-Fuconate is a sugar acid derived from L-fucose, a naturally occurring sugar. It is characterized by the molecular formula C6H11O6C_6H_{11}O_6 and acts as the conjugate base of L-fuconic acid. This compound plays a significant role in various biological pathways, particularly in the metabolism of L-fucose in bacteria and other organisms. L-Fuconate is involved in bio

L-Fuconate participates in several enzymatic reactions, primarily catalyzed by enzymes such as L-fuconate dehydratase. This enzyme facilitates the conversion of L-fuconate into 2-dehydro-3-deoxy-L-fuconate through a dehydration reaction:

L fuconate2 dehydro 3 deoxy L fuconate+H2O\text{L fuconate}\rightleftharpoons \text{2 dehydro 3 deoxy L fuconate}+H_2O

This reaction is crucial for the non-phosphorylated pathway of L-fucose metabolism, where L-fuconate is further processed into intermediates leading to pyruvate and other metabolites essential for cellular respiration .

L-Fuconate exhibits biological activity primarily through its role in microbial metabolism. It is utilized by various bacteria as a carbon source, contributing to their growth and energy production. The enzymatic pathways involving L-fuconate are particularly significant in anaerobic bacteria, where it aids in the fermentation processes that yield energy from carbohydrates . Additionally, studies suggest that L-fuconate may have potential applications in biotechnological processes due to its metabolic versatility.

L-Fuconate can be synthesized through several methods, including:

  • Biological Synthesis: Microbial fermentation processes utilizing specific strains of bacteria can produce L-fuconate from L-fucose or other sugar precursors.
  • Chemical Synthesis: Laboratory methods involve the chemical modification of sugars or sugar acids to yield L-fuconate. Specific reactions may include oxidation or reduction processes tailored to modify the hydroxyl groups present in sugar structures.

L-Fuconate has various applications, particularly in:

  • Biotechnology: As a substrate for microbial fermentation, it can be used to produce biofuels and other valuable metabolites.
  • Pharmaceuticals: Its role in metabolic pathways may lead to discoveries of new drugs targeting bacterial infections or metabolic disorders.
  • Food Industry: Potential uses as a food additive or preservative due to its natural origins and safety profile.

Research on L-fuconate has highlighted its interactions with various enzymes, particularly focusing on its substrate specificity and inhibition mechanisms. Studies have shown that inhibitors like tartronate can affect the activity of L-fuconate dehydratase, providing insights into its catalytic mechanisms and potential regulatory pathways . Understanding these interactions is crucial for developing biotechnological applications that harness microbial metabolism.

L-Fuconate shares structural similarities with several other sugar acids. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Features
L-FucoseC6H12O6C_6H_{12}O_6Precursor to L-fuconate; important in glycoproteins
D-FucoseC6H12O6C_6H_{12}O_6Epimer of L-fucose; different biological roles
D-XyloseC5H10O5C_5H_{10}O_5Pentose sugar; involved in different metabolic pathways
L-RhamnoseC6H12O5C_6H_{12}O_5Related sugar; important in plant polysaccharides

L-Fuconate's uniqueness lies in its specific role within the non-phosphorylated metabolic pathway of L-fucose, distinguishing it from other similar compounds that participate in different biochemical processes .

Molecular Configuration and Stereochemical Features

L-Fuconate represents a six-carbon sugar acid derived from L-fucose, classified as a deoxyhexonate due to the absence of one hydroxyl group compared to standard hexonates [1]. The compound exists predominantly as the conjugate base of L-fuconic acid under physiological conditions, bearing a net negative charge of -1 at pH 7.3 [2]. The molecular formula of the ionized form is C6H11O6- with a molecular weight of 179.15 g/mol, while the corresponding acid form (L-fuconic acid) has the formula C6H12O6 and molecular weight of 180.16 g/mol [1] [3].

The stereochemical configuration of L-fuconate follows the (2S,3R,4R,5S) absolute configuration, establishing four distinct chiral centers along the carbon backbone [1] [4]. This stereochemical arrangement positions L-fuconate as the 6-deoxy derivative of L-galactonate, where the terminal carbon (C6) carries a methyl group instead of a hydroxymethyl group [1] [5]. The IUPAC systematic name for the ionized form is (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate, while the acid form is designated as (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoic acid [1] [3].

The molecular structure can be represented by the SMILES notation CC@HC@@HC@@HC@HC(=O)[O-] for the ionized form [6]. The InChI key NBFWIISVIFCMDK-RSJOWCBRSA-M provides a unique identifier for computational databases [7]. The monoisotopic mass has been determined as 179.05611 Da through high-resolution mass spectrometry [7].

Table 1: Physicochemical Properties of L-Fuconate

PropertyValueSource Citation
Molecular Formula (ionized)C6H11O6- [1] [7]
Molecular Formula (acid)C6H12O6 [3]
Molecular Weight (ionized)179.15 g/mol [1] [7]
Molecular Weight (acid)180.16 g/mol [3]
Monoisotopic Mass179.05611 Da [7]
CAS Registry Number26372-13-4 [4] [3]
IUPAC Name (ionized)(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate [1] [5]
IUPAC Name (acid)(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoic acid [3]
SMILES (ionized)CC@HC@@HC@@HC@HC(=O)[O-] [6]
InChI KeyNBFWIISVIFCMDK-RSJOWCBRSA-M [7]
Net Charge (at pH 7.3)-1 [2]
Stereochemical Configuration2S,3R,4R,5S [1] [4]
Number of Chiral Centers4 [1] [4]
Water SolubilitySoluble [8]
Thermal StabilityStable under recommended storage conditions [8]

Tautomeric Forms and pH-Dependent Behavior

L-Fuconate exhibits pH-dependent behavior characteristic of carboxylic acid derivatives, existing in equilibrium between its protonated (L-fuconic acid) and deprotonated (L-fuconate) forms [2]. The acid-base equilibrium is governed by the dissociation constant of the carboxyl group, with the ionized form predominating under physiological conditions due to the relatively low pKa typical of carboxylic acids [9]. While specific pKa values for L-fuconate were not explicitly reported in the literature, carboxylic acids generally exhibit pKa values in the range of 3-5, indicating that L-fuconate would be substantially deprotonated at physiological pH [9].

The compound does not exhibit classical keto-enol tautomerism due to the absence of ketone functionality in its primary structure [10]. However, the hydroxyl groups at positions 2, 3, 4, and 5 can participate in intramolecular hydrogen bonding, influencing the molecular conformation and stability [1]. The stereochemical configuration remains constant across different pH conditions, as the chiral centers are not involved in the acid-base equilibrium [11].

Enzymatic studies have demonstrated that L-fuconate serves as a substrate for L-fuconate dehydratase, which catalyzes its conversion to 2-keto-3-deoxy-L-fuconate through a mechanism involving proton abstraction at the C2 position [12] [13]. This enzymatic transformation is pH-dependent, with optimal activity observed at pH 7.0 for mammalian enzymes [14]. The reaction mechanism involves the formation of an enediolate intermediate stabilized by an essential magnesium ion [13].

Comparative Analysis with Related Deoxyhexonates

L-Fuconate belongs to the family of deoxyhexonates, which are distinguished from standard hexonates by the absence of one hydroxyl group [15]. Comparative analysis with related compounds reveals distinctive structural and stereochemical features that influence biological activity and enzyme specificity [16].

L-Galactonate represents the closest structural analog, differing only in the presence of a hydroxymethyl group at C6 instead of the methyl group found in L-fuconate [5]. Both compounds share identical stereochemical configurations at positions 2, 3, 4, and 5, with the formula (2S,3R,4R,5S) [1] [5]. However, L-galactonate has the molecular formula C6H11O7- and molecular weight of 195.15 g/mol, reflecting the additional hydroxyl group [5].

D-Fuconate serves as the enantiomer of L-fuconate, exhibiting the opposite stereochemical configuration (2R,3S,4S,5R) while maintaining the same molecular formula and weight [2]. This enantiomeric relationship results in different biological activities and enzyme specificities, as demonstrated by the substrate specificity of L-fuconate dehydratase, which shows no activity toward D-fuconate [14].

D-Altronate presents a different stereochemical pattern with the configuration (2S,3R,4R,5R), differing from L-fuconate only at the C5 position [17] [18]. This single stereochemical difference significantly affects enzyme recognition and metabolic pathways [15]. D-Altronate has the molecular formula C6H11O7- and molecular weight of 195.15 g/mol, similar to L-galactonate but with different stereochemistry [18].

Table 2: Comparative Analysis of L-Fuconate with Related Deoxyhexonates

CompoundMolecular FormulaMolecular Weight (g/mol)Stereochemical ConfigurationKey Structural DifferenceSource Citation
L-FuconateC6H11O6-179.15(2S,3R,4R,5S)6-deoxy-L-galactonate [1] [7]
L-GalactonateC6H11O7-195.15(2S,3R,4R,5S)Standard hexonate [5]
D-FuconateC6H11O6-179.15(2R,3S,4S,5R)Enantiomer of L-fuconate [2]
D-GalactonateC6H12O7196.162,3,4,5,6-pentahydroxyStandard hexonate [19]
D-AltronateC6H11O7-195.15(2S,3R,4R,5R)Different stereochemistry at C5 [17] [18]

Enzymatic studies have revealed distinct substrate specificities among these related compounds [20]. L-Fuconate dehydratase from Xanthomonas campestris exhibits the following substrate preference order: L-fuconate > D-arabinonate > L-galactonate > D-altronate > L-talonate > D-ribonate [21]. The kinetic parameters demonstrate significantly higher catalytic efficiency for L-fuconate (kcat/Km = 2.5 × 10³ M⁻¹ s⁻¹) compared to L-galactonate (kcat/Km = 1.0 × 10² M⁻¹ s⁻¹) [20].

Table 3: Kinetic Parameters of L-Fuconate Dehydratase

ParameterValueSource Citation
Km (L-fuconate)1.0 mM (pork liver), 0.2 mM (X. campestris) [14] [20]
kcat (L-fuconate)0.5 s⁻¹ (X. campestris) [20]
kcat/Km (L-fuconate)2.5 × 10³ M⁻¹ s⁻¹ (X. campestris) [20]
pH OptimumpH 7.0 (pork liver) [14]
Cofactor RequirementNAD⁺ (absolute requirement) [22] [14]
Metal Ion RequirementMg²⁺ (essential) [21] [14]
Inhibitorsp-hydroxymercuribenzoate, heavy metals (Ag⁺, Hg²⁺, Co²⁺, Cd²⁺, Pb²⁺, Zn²⁺, Cu²⁺) [22] [14]
Substrate SpecificityL-fuconate > D-arabinonate > L-galactonate > D-altronate > L-talonate > D-ribonate [21] [14]

The primary biosynthetic route to L-fuconate involves the direct oxidation of L-fucose through specialized dehydrogenase systems. In mammalian systems, this pathway has been extensively characterized in liver and kidney tissues, where L-fucose serves as both a metabolic substrate and regulatory molecule [1].

Mammalian L-Fucose Oxidation Systems

The mammalian L-fucose dehydrogenase pathway represents a fundamental mechanism for L-fuconate biosynthesis. Recent molecular identification studies have revealed that Hydroxysteroid 17-Beta Dehydrogenase 14 (HSD17B14) functions as the primary L-fucose dehydrogenase in mammals [1]. This enzyme catalyzes the NAD-dependent oxidation of L-fucose to L-fucono-1,5-lactone, which subsequently converts to L-fuconate either spontaneously or through enzymatic hydrolysis.

The substrate specificity of mammalian HSD17B14 demonstrates remarkable efficiency for L-fucose oxidation. Human HSD17B14 exhibits a catalytic efficiency for L-fucose that is 359-fold higher than its efficiency for estradiol, indicating that L-fucose represents the physiologically relevant substrate rather than steroid hormones [1]. This discovery fundamentally redefined our understanding of the 17-β-hydroxysteroid dehydrogenase family, which was previously believed to exclusively metabolize lipophilic compounds.

Rabbit Liver L-Fucose Dehydrogenase

Detailed biochemical characterization of rabbit liver L-fucose dehydrogenase has provided extensive kinetic data for mammalian oxidative pathways. The purified enzyme demonstrates a molecular weight of approximately 92 kilodaltons and exhibits optimal activity at pH 10.0 [2] [3]. The enzyme accepts both L-fucose and D-arabinose as substrates but shows strict specificity for NAD+ as the cofactor [3].

Kinetic analysis reveals Michaelis constants of 0.15 millimolar for L-fucose, 1.4 millimolar for D-arabinose, and 0.07 millimolar for NAD+ [2] [3]. The reaction products obtained with L-fucose as substrate include L-fucono-lactone and L-fuconic acid, with L-fucono-lactone serving as the immediate oxidation product that subsequently hydrolyzes spontaneously to L-fuconic acid [3].

Bacterial Oxidative Systems

Bacterial systems have evolved diverse mechanisms for L-fucose oxidation leading to L-fuconate formation. Burkholderia multivorans employs a specialized L-fucose dehydrogenase (BmulJ_04919) that preferentially utilizes NADP+ as the cofactor, distinguishing it from mammalian systems [4] [5]. This enzyme catalyzes the oxidation of β-L-fucopyranose to L-fucono-1,5-lactone, with the α-anomer not being recognized as a substrate [5].

The bacterial enzyme demonstrates broader substrate specificity compared to mammalian counterparts, also acting on β-L-galactopyranose and D-arabinose with lower activity [5]. Nuclear magnetic resonance spectroscopy analysis has confirmed that the enzymatic product is indeed L-fucono-1,5-lactone, which rapidly converts non-enzymatically to L-fucono-1,4-lactone under physiological conditions [4].

Other bacterial species have developed alternative oxidative mechanisms. Acinetobacter species produces a monomeric L-fucose dehydrogenase with a molecular weight of 25 kilodaltons that can utilize both NAD+ and NADP+ as cofactors [6]. This enzymatic versatility allows for greater metabolic flexibility in diverse environmental conditions.

Enzymatic Conversion via L-Fucose Dehydrogenase Systems

The enzymatic conversion of L-fucose to L-fuconate represents a highly regulated process involving multiple enzyme families with distinct catalytic mechanisms and regulatory properties. These systems have been characterized across diverse organisms, revealing both conserved mechanisms and species-specific adaptations.

Mechanistic Diversity in Dehydrogenase Systems

L-fucose dehydrogenase enzymes demonstrate remarkable mechanistic diversity while maintaining the fundamental oxidation reaction. The reaction mechanism involves NAD(P)+-dependent oxidation of the anomeric carbon of L-fucose, resulting in the formation of L-fucono-1,5-lactone as the immediate product [1] [4]. This lactone subsequently undergoes either spontaneous or enzymatic hydrolysis to yield L-fuconate.

The stereochemical requirements for these enzymes show interesting variations. Bacterial systems, particularly those from Burkholderia multivorans, demonstrate strict specificity for the β-anomer of L-fucopyranose, while mammalian enzymes appear to accept multiple anomeric forms [4] [5]. This difference may reflect distinct physiological roles and substrate availability in different biological systems.

Cofactor Utilization Patterns

Analysis of cofactor preferences reveals systematic differences between organism groups. Mammalian L-fucose dehydrogenases, including HSD17B14 and rabbit liver enzyme, demonstrate strict specificity for NAD+ and do not utilize NADPH [1] [3]. In contrast, bacterial systems show greater flexibility, with some species utilizing NADP+ preferentially while others can employ both NAD+ and NADP+ [5] [6].

This cofactor specificity has important implications for cellular metabolism and regulation. NAD+-dependent systems link L-fucose oxidation directly to energy metabolism and redox balance, while NADP+-dependent systems may serve more specialized biosynthetic functions or respond to different regulatory signals.

Substrate Recognition and Binding

Structural studies have revealed the molecular basis for substrate recognition in L-fucose dehydrogenase systems. The enzymes recognize the specific stereochemical arrangement of hydroxyl groups from carbon-2 to carbon-4 of L-fucose, which explains their ability to also oxidize D-arabinose, which shares this structural motif [2] [3].

The substrate binding mechanisms involve multiple hydrogen bonding interactions and hydrophobic contacts that stabilize the sugar substrate in the active site. These interactions are sufficiently specific to distinguish L-fucose from other hexoses while maintaining some flexibility for structurally related substrates.

Regulatory Mechanisms

Enzyme induction and regulation studies have revealed sophisticated control mechanisms for L-fucose dehydrogenase expression. In Pullularia pullulans, L-fucose dehydrogenase synthesis is induced specifically by L-fucose as the sole carbon source, with the induction process being inhibited by cycloheximide, suggesting de novo protein synthesis [7].

Metabolite repression studies demonstrate that D-glucose, D-galactose, and glycerol can significantly repress enzyme synthesis, with repression levels of 62%, 54%, and 46% respectively at 0.5% concentrations [7]. Interestingly, D-arabinose and L-rhamnose show no repression effects, while L-arabinose causes only 20% repression, indicating substrate-specific regulatory responses [7].

Lactonization Processes: Formation of L-Fucono-1,4- and 1,5-Lactones

The lactonization processes following L-fucose oxidation represent a critical regulatory step in L-fuconate biosynthesis, involving complex interconversions between different lactone forms and their subsequent hydrolysis to the final acid product. These processes demonstrate sophisticated chemical and enzymatic mechanisms that control the flux through L-fuconate pathways.

L-Fucono-1,5-Lactone Formation and Instability

The primary product of L-fucose dehydrogenase activity is L-fucono-1,5-lactone, a six-membered lactone ring formed by intramolecular cyclization between the carboxyl group and the 5-hydroxyl group [4] [8]. Nuclear magnetic resonance spectroscopy studies have definitively identified this lactone form through characteristic chemical shifts, with the C-6 methyl group resonating at 1.32 parts per million [4].

L-fucono-1,5-lactone demonstrates inherent chemical instability under physiological conditions, rapidly converting non-enzymatically to the more stable L-fucono-1,4-lactone form [4] [8]. Kinetic analysis reveals a conversion rate constant of approximately 0.12 per minute at pH 6.5, indicating a half-life of approximately 6 minutes under these conditions [4].

The instability of L-fucono-1,5-lactone arises from the thermodynamic preference for five-membered ring formation over six-membered rings in carbohydrate lactones. The 1,4-lactone form, with its five-membered ring structure, represents the more stable configuration and serves as the predominant lactone species in aqueous solutions [4].

Enzymatic Lactonase Systems

Specialized lactonase enzymes have evolved to specifically hydrolyze L-fucono lactones to L-fuconate. The L-fucono-1,5-lactonase from Burkholderia multivorans (BmulJ_04915) represents the first characterized enzyme capable of hydrolyzing both L-fucono-1,5-lactone and L-fucono-1,4-lactone [4] [9].

This enzyme belongs to the amidohydrolase superfamily and demonstrates remarkable substrate specificity. Kinetic analysis reveals the highest activity for L-fucono-1,4-lactone with a kcat value of 140 per second and a kcat/Km value of 1.0 × 10^5 M^-1 s^-1 at pH 8.3 [4]. The enzyme also hydrolyzes related sugar lactones including D-arabino-1,4-lactone, L-xylono-1,4-lactone, D-lyxono-1,4-lactone, and L-galactono-1,4-lactone [4].

Notably, the enzyme does not require divalent cations for catalytic activity, distinguishing it from most other members of the amidohydrolase superfamily [4]. This independence from metal cofactors suggests a unique catalytic mechanism that relies on protein-based functional groups for catalysis.

Substrate Preference and Catalytic Efficiency

Detailed kinetic studies using 4-deoxy-L-fucono-1,5-lactone as a stable analog of the natural substrate have revealed the true substrate preference of lactonase enzymes. The 4-deoxy derivative cannot form a 1,4-lactone due to the absence of the 4-hydroxyl group, making it an ideal substrate for studying 1,5-lactone hydrolysis [4] [8].

Kinetic analysis of 4-deoxy-L-fucono-1,5-lactone hydrolysis reveals a kcat value of 990 per second and a kcat/Km value of 8.0 × 10^6 M^-1 s^-1 at pH 7.1 [4]. These values are approximately 250-fold and 115-fold greater than the corresponding values for L-fucono-1,4-lactone hydrolysis, demonstrating a strong preference for the 1,5-lactone substrate [4].

This substrate preference indicates that the lactonase enzyme has evolved specifically to recognize and hydrolyze the immediate product of L-fucose dehydrogenase activity, L-fucono-1,5-lactone, rather than the thermodynamically stable 1,4-lactone form. This specificity ensures efficient conversion of the dehydrogenase product to L-fuconate without accumulation of intermediate lactone species.

Structural Basis of Lactone Recognition

Crystallographic studies have provided insights into the structural basis of lactone recognition by lactonase enzymes. The enzyme active site demonstrates specific binding interactions that accommodate the six-membered 1,5-lactone ring while also accepting the five-membered 1,4-lactone with lower affinity [4].

The binding pocket architecture involves multiple hydrogen bonding interactions with the lactone hydroxyl groups and hydrophobic interactions that stabilize the sugar ring structure. These interactions are sufficiently flexible to accommodate both lactone forms while maintaining the specificity necessary for efficient catalysis.

Physiological Significance of Lactone Interconversion

The lactone interconversion processes serve important regulatory functions in L-fuconate metabolism. The rapid conversion of L-fucono-1,5-lactone to the more stable 1,4-lactone form provides a mechanism for metabolite storage and controlled release [4]. The subsequent enzymatic hydrolysis to L-fuconate represents the committed step in the degradative pathway.

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L-fuconate

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Last modified: 02-18-2024

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